molecular formula C10H6ClNO2 B8401325 3-Propargyl-5-chlorobenzoxazol-2-one

3-Propargyl-5-chlorobenzoxazol-2-one

Cat. No.: B8401325
M. Wt: 207.61 g/mol
InChI Key: PEWMBJKQVZQEIX-UHFFFAOYSA-N
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Description

3-Propargyl-5-chlorobenzoxazol-2-one is a benzoxazolone derivative characterized by a propargyl (HC≡C-CH₂-) substituent at the 3-position and a chlorine atom at the 5-position of the benzoxazolone core. Benzoxazolones are heterocyclic compounds with a fused benzene and oxazolone ring, widely studied for their pharmacological and synthetic utility.

Properties

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

5-chloro-3-prop-2-ynyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H6ClNO2/c1-2-5-12-8-6-7(11)3-4-9(8)14-10(12)13/h1,3-4,6H,5H2

InChI Key

PEWMBJKQVZQEIX-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=C(C=CC(=C2)Cl)OC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoxazolone Derivatives

The following table and analysis highlight key structural and functional differences between 3-Propargyl-5-chlorobenzoxazol-2-one and related compounds:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 5-Cl, 3-propargyl ~209.6 (estimated) Not explicitly listed in evidence Potential synthetic intermediate; propargyl group enables alkyne-based reactions
5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one 5-Cl, 6-CH₃ 185.6 173685-85-5 Used in organic synthesis; methyl enhances steric bulk
Chlorzoxazone 5-Cl, 6-CH₂CH₂ 169.57 95-25-0 FDA-approved muscle relaxant; acts via CNS depression
6-Bromo-5-chloro-1,3-benzoxazol-2(3H)-one 5-Cl, 6-Br 248.4 1215178-27-2 Halogen-rich structure; potential enzyme inhibitor
5-(4-Chloro-3-methylphenoxy)-2(3H)-pyrimidinone 5-(4-Cl-3-CH₃-C₆H₃O) 269.7 1196151-49-8 Hybrid structure; phenoxy group may enhance receptor binding

Key Comparative Insights

Substituent Effects on Reactivity: The propargyl group in this compound distinguishes it from analogs like Chlorzoxazone (which has an ethyl group) or methyl-substituted derivatives. This alkyne moiety enables participation in Huisgen cycloaddition (click chemistry), making it valuable for synthesizing conjugates or probes .

Biological Activity: Chlorzoxazone’s clinical use as a muscle relaxant underscores the pharmacological relevance of the benzoxazolone scaffold. The absence of a propargyl group in Chlorzoxazone suggests that bulky substituents at the 3-position may interfere with its CNS activity, whereas the propargyl group in this compound could redirect its bioactivity toward non-CNS targets .

Synthetic Utility :

  • Compounds like 5-chloro-6-methylbenzo[d]oxazol-2(3H)-one are often used as intermediates in drug synthesis. The propargyl derivative’s alkyne functionality offers a unique handle for further derivatization, a feature absent in methyl- or bromo-substituted analogs .

Research Findings and Trends

  • Structural-Activity Relationship (SAR): Substitution at the 3-position significantly impacts the compound’s electronic profile.
  • Thermodynamic Stability : Computational studies on similar benzoxazolones suggest that electron-withdrawing groups (e.g., Cl, Br) increase ring stability compared to electron-donating groups (e.g., CH₃). This may explain the prevalence of halogenated derivatives in medicinal chemistry .

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